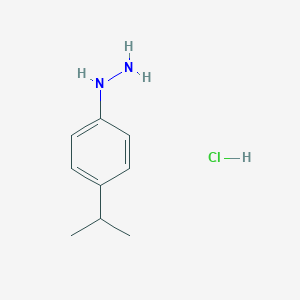

4-Isopropylphenylhydrazine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-propan-2-ylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2.ClH/c1-7(2)8-3-5-9(11-10)6-4-8;/h3-7,11H,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMFPPUVGWDZXMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369807 | |

| Record name | 4-Isopropylphenylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118427-29-5 | |

| Record name | 4-Isopropylphenylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-(propan-2-yl)phenyl]hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Isopropylphenylhydrazine hydrochloride CAS number

An In-depth Technical Guide to 4-Isopropylphenylhydrazine hydrochloride

CAS Number: 118427-29-5

This technical guide provides a comprehensive overview of this compound, a key organic intermediate. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document details the compound's chemical and physical properties, a detailed synthesis protocol, its applications in research and industry, and essential safety information.

Chemical and Physical Properties

This compound is a white to beige or brownish crystalline powder or flakes.[1] It serves as a crucial building block in the synthesis of more complex organic molecules, particularly in the pharmaceutical and chemical sectors.[1]

| Property | Value |

| CAS Number | 118427-29-5 |

| Molecular Formula | C₉H₁₅ClN₂ |

| Molecular Weight | 186.68 g/mol |

| Appearance | White to beige or brownish powder or flakes |

| Melting Point | 203 °C (decomposes) |

| Boiling Point | 260.1 °C at 760 mmHg |

| Density | 1.027 g/cm³ |

| Flash Point | 128.1 °C |

| Vapor Pressure | 0.0124 mmHg at 25°C |

| Refractive Index | 1.584 |

| InChI Key | LMFPPUVGWDZXMB-UHFFFAOYSA-N |

| SMILES | Cl.CC(C)c1ccc(NN)cc1 |

Synthesis of this compound

The synthesis of this compound is typically achieved through the diazotization of 4-isopropylaniline, followed by reduction.[2]

Experimental Protocol

Materials:

-

4-isopropylaniline (0.02 mol)

-

Concentrated hydrochloric acid (50 mL)

-

2 mol/L sodium nitrite aqueous solution (7.5 mL, 0.15 mol)

-

1 mol/L stannous chloride in concentrated hydrochloric acid solution (30 mL)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Reaction flask

-

Dropping funnel

-

Buchner funnel and filter paper

Procedure:

-

In a reaction flask, add 1.37 mL (0.02 mol) of 4-isopropylaniline to 50 mL of concentrated hydrochloric acid.[2]

-

Cool the mixture in an ice bath while stirring for 10 minutes.[2]

-

Slowly add 7.5 mL (0.15 mol) of a 2 mol/L sodium nitrite aqueous solution dropwise to the mixture. The solution will turn a reddish-brown color. Maintain the reaction in the ice bath for 1 hour.[2]

-

Directly to the reaction vessel, add 30 mL of a 1 mol/L stannous chloride solution in concentrated hydrochloric acid.[2]

-

Continue stirring the mixture in the ice bath for 3 hours. A significant amount of solid will precipitate.[2]

-

Filter the precipitate using a Buchner funnel and wash it with water.[2]

-

Allow the product to air-dry. This yields 1.72 g of light brown this compound powder (92.2% yield), which can be used without further purification.[2]

Applications in Research and Drug Development

This compound is a valuable reagent in the synthesis of various organic compounds.[1] Its primary applications are in the pharmaceutical and chemical industries.[1]

-

Pharmaceutical Intermediate: It is a precursor for the synthesis of 4-isopropylphenylhydrazine, which is an important component in the development of new pharmaceutical agents.[1]

-

Chemical Synthesis: Its versatile reactivity makes it a useful starting material for a wide range of chemical reactions, leading to the creation of diverse products.[1]

-

Research and Development: In a laboratory setting, it is used as a reagent for synthesizing novel compounds and exploring new chemical reactions, thereby advancing scientific knowledge.[1] A notable application is in the preparation of 3-(2-arylhydrazono)indolin-2-one based compounds, which have been investigated for their potential to inhibit β-amyloid aggregation, a key target in Alzheimer's disease research.[3]

Safety and Handling

This compound is classified as harmful and an irritant.[1] Proper safety precautions must be taken when handling this compound.

| Hazard Type | GHS Classification and Statements |

| Pictogram | GHS07 (Harmful) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.[1] H312: Harmful in contact with skin.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H332: Harmful if inhaled.[1] H335: May cause respiratory irritation.[1] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1] P302+P352: IF ON SKIN: Wash with soap and water.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

It is recommended to handle this chemical in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask.

References

An In-depth Technical Guide to 4-Isopropylphenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Isopropylphenylhydrazine hydrochloride, a key intermediate in synthetic organic chemistry, particularly in the development of pharmaceutical compounds. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its application in the renowned Fischer indole synthesis.

Chemical and Physical Properties

This compound is a valuable building block in organic synthesis, utilized as a precursor for a variety of heterocyclic compounds.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 186.68 g/mol | [1][2][3] |

| Molecular Formula | C₉H₁₅ClN₂ | [2][3] |

| CAS Number | 118427-29-5 | [1][2] |

| Appearance | White to beige or brownish flakes or powder | [1] |

| Melting Point | 203 °C (decomposes) | [1][2] |

| Purity | Typically ≥98% | |

| Solubility | Soluble in DMSO and Methanol |

Synthesis of this compound

The synthesis of this compound is commonly achieved through the diazotization of 4-isopropylaniline, followed by reduction.

Experimental Protocol: Synthesis from 4-Isopropylaniline

This protocol outlines the synthesis of this compound from 4-isopropylaniline.[2]

Materials:

-

4-Isopropylaniline (0.02 mol, approximately 2.7 mL)

-

Concentrated Hydrochloric Acid (50 mL)

-

2 mol/L Sodium Nitrite aqueous solution (7.5 mL, 0.015 mol)

-

1 mol/L Stannous Chloride in concentrated Hydrochloric Acid solution (30 mL)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Reaction flask

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Wash bottle with distilled water

Procedure:

-

In a suitable reaction flask, add 50 mL of concentrated hydrochloric acid.

-

Cool the acid in an ice bath with stirring.

-

Slowly add 1.37 mL (0.02 mol) of 4-isopropylaniline to the cold acid. Continue stirring in the ice bath for 10 minutes.

-

Slowly add 7.5 mL of a 2 mol/L aqueous solution of sodium nitrite. The solution will turn a reddish-brown color. Maintain the ice bath and continue the reaction for 1 hour.

-

To the same reaction vessel, directly add 30 mL of a 1 mol/L solution of stannous chloride in concentrated hydrochloric acid.

-

Continue stirring in the ice bath for an additional 3 hours. A significant amount of solid precipitate will form.

-

Collect the solid product by filtration.

-

Wash the collected solid with water.

-

Air-dry the solid to obtain this compound.

Application in Fischer Indole Synthesis

A primary and powerful application of this compound is in the Fischer indole synthesis. This reaction produces the indole aromatic heterocycle from a substituted phenylhydrazine and an aldehyde or ketone under acidic conditions. The indole scaffold is a core component of numerous pharmaceuticals.

The general mechanism involves the initial formation of a phenylhydrazone from the reaction of the phenylhydrazine with a carbonyl compound. This is followed by isomerization to an enamine, and then a[4][4]-sigmatropic rearrangement after protonation. The resulting intermediate then cyclizes and eliminates ammonia to form the aromatic indole.

Experimental Protocol: General Fischer Indole Synthesis

The following is a generalized protocol for the Fischer indole synthesis using a phenylhydrazine hydrochloride and a ketone.

Materials:

-

This compound (or other substituted phenylhydrazine hydrochloride)

-

An appropriate aldehyde or ketone (e.g., isopropyl methyl ketone)

-

Glacial acetic acid (as catalyst and solvent)

-

1 M Sodium hydroxide solution (for neutralization)

-

Dichloromethane or Chloroform (for extraction)

-

Anhydrous sodium sulfate (for drying)

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add the substituted phenylhydrazine hydrochloride and the ketone in equimolar amounts.

-

Add glacial acetic acid to the mixture.

-

Reflux the mixture with stirring. Reaction time can vary and should be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the mixture with a 1 M sodium hydroxide solution.

-

Dilute the mixture with water and extract the product into an organic solvent such as dichloromethane or chloroform (perform the extraction three times).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting residue by column chromatography on silica gel to yield the final indole product.

Safety, Handling, and Storage

This compound is a chemical that requires careful handling.

-

Hazards: It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Waste is typically classified as hazardous.

Spectral Data

While specific spectra are not provided here, the expected spectral characteristics for this compound are as follows:

-

¹H NMR: The spectrum would show signals corresponding to the aromatic protons, the methine proton of the isopropyl group, the methyl protons of the isopropyl group, and the protons of the hydrazine and hydrochloride moieties. The aromatic protons would likely appear as a set of doublets. The isopropyl methine would be a septet, and the methyls a doublet.

-

¹³C NMR: The spectrum would display distinct signals for the different carbon atoms in the aromatic ring, as well as for the carbons of the isopropyl group.

-

IR Spectroscopy: Characteristic peaks would be expected for N-H stretching of the hydrazine group, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free base (M+H)+ and a fragmentation pattern characteristic of the molecule's structure.

This technical guide provides a foundational understanding of this compound for its application in research and development. For more specific applications and detailed mechanistic studies, consulting the primary literature is recommended.

References

An In-depth Technical Guide to 4-Isopropylphenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-Isopropylphenylhydrazine hydrochloride, a key chemical intermediate used in various synthetic applications, particularly in the pharmaceutical industry. This guide covers its chemical structure, physicochemical properties, predicted spectroscopic data, detailed experimental protocols for its synthesis, and its principal applications in drug development.

Chemical Identity and Physicochemical Properties

This compound, identified by the CAS Number 118427-29-5, is the hydrochloride salt of 4-isopropylphenylhydrazine.[1] It serves as a stable precursor for the free base, which is a crucial reagent in organic synthesis.

Chemical Structure

The structure consists of a benzene ring substituted with an isopropyl group and a hydrazine group at the para (1,4) positions. The hydrazine moiety is protonated to form the hydrochloride salt.

Caption: Chemical structure of this compound.

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Identifiers | ||

| CAS Number | 118427-29-5 | [1] |

| Molecular Formula | C₉H₁₄N₂ · HCl (or C₉H₁₅ClN₂) | [1] |

| Molecular Weight | 186.68 g/mol | [1] |

| InChI Key | LMFPPUVGWDZXMB-UHFFFAOYSA-N | [1] |

| SMILES | CC(C)c1ccc(NN)cc1.Cl | [1] |

| Physicochemical Data | ||

| Appearance | White to beige or brownish solid (flakes or powder) | [1] |

| Melting Point | 203 °C (decomposes) | [1] |

| Boiling Point | 260.1 °C at 760 mmHg | [1] |

| Density | 1.027 g/cm³ | [1] |

| Solubility | Soluble in DMSO and Methanol | [1] |

| Vapor Pressure | 0.0124 mmHg at 25°C | [1] |

Predicted Spectroscopic and Analytical Data

While publicly available, fully assigned experimental spectra are limited, the expected spectral characteristics can be predicted based on the molecule's structure and established principles of spectroscopy.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the isopropyl, aromatic, and hydrazine protons. The hydrochloride salt form may lead to broad, exchangeable peaks for the N-H protons.

| Protons | Predicted δ (ppm) | Multiplicity | Integration | Notes |

| Isopropyl -CH₃ | ~1.2 | Doublet (d) | 6H | Split by the single methine proton (CH). |

| Isopropyl -CH | ~2.9 | Septet (sept) | 1H | Split by the six equivalent methyl protons. |

| Aromatic C2-H, C6-H | ~7.1 - 7.3 | Doublet (d) | 2H | Protons ortho to the isopropyl group. |

| Aromatic C3-H, C5-H | ~6.9 - 7.1 | Doublet (d) | 2H | Protons ortho to the hydrazine group. |

| Hydrazine -NHNH₂⁺ | ~8.0 - 10.5 | Broad Singlet (br s) | 3H | Exchangeable with D₂O. Chemical shift is highly dependent on solvent and concentration. |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will reflect the symmetry of the para-substituted benzene ring.

| Carbon Atom | Predicted δ (ppm) | Notes |

| Isopropyl -CH₃ | ~24 | |

| Isopropyl -CH | ~33 | |

| Aromatic C3, C5 | ~115 | Carbons ortho to the hydrazine group. |

| Aromatic C2, C6 | ~128 | Carbons ortho to the isopropyl group. |

| Aromatic C4 (ipso) | ~145 | Carbon attached to the isopropyl group. |

| Aromatic C1 (ipso) | ~148 | Carbon attached to the hydrazine group. |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorptions for N-H, C-H, and aromatic C=C bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |

| 3300 - 3100 | N-H Stretch | Strong, Broad | Characteristic of the hydrazinium ion (-NH₂⁺). |

| 3100 - 3000 | Aromatic C-H Stretch | Medium | |

| 2960 - 2850 | Aliphatic C-H Stretch | Medium-Strong | From the isopropyl group. |

| ~1600, ~1500 | Aromatic C=C Stretch | Medium-Strong | Two bands are typical for benzene derivatives. |

| 1600 - 1550 | N-H Bend | Medium | |

| ~820 | C-H Out-of-plane Bend | Strong | Characteristic of 1,4-disubstituted (para) benzene rings. |

Mass Spectrometry (MS) (Predicted)

For the free base (M=150.23 g/mol ), electron impact ionization would likely show a prominent molecular ion peak. The fragmentation pattern would be dominated by cleavages characteristic of alkylbenzenes and hydrazines.

| m/z Value | Possible Fragment | Notes |

| 150 | [C₉H₁₄N₂]⁺ | Molecular ion (M⁺) of the free base. |

| 135 | [M - CH₃]⁺ | Loss of a methyl group from the isopropyl moiety. |

| 107 | [M - C₃H₇]⁺ or [C₆H₅NHNH₂]⁺ | Loss of the isopropyl group (benzylic cleavage) or cleavage of the isopropyl-phenyl bond. |

| 91 | [C₆H₅N]⁺ | Cleavage of the N-N bond. |

| 43 | [C₃H₇]⁺ | Isopropyl cation. |

Experimental Protocols

Synthesis of this compound

The most common laboratory synthesis involves a two-step, one-pot procedure starting from 4-isopropylaniline.[1] The process involves diazotization of the primary amine followed by in-situ reduction of the resulting diazonium salt.

Materials and Reagents:

-

4-Isopropylaniline (purity ≥ 98%)

-

Concentrated Hydrochloric Acid (~37%)

-

Sodium Nitrite (NaNO₂)

-

Stannous Chloride (SnCl₂)

-

Deionized Water

-

Ice

Procedure:

-

Amine Salt Formation: In a suitable reaction vessel, add 4-isopropylaniline (0.02 mol, e.g., 2.70 g) to concentrated hydrochloric acid (50 mL). Stir the mixture in an ice bath for 10 minutes to form the aniline hydrochloride salt and cool the solution to 0-5 °C.

-

Diazotization: While maintaining the temperature at 0-5 °C, slowly add a pre-cooled aqueous solution of sodium nitrite (e.g., 1.45 g, 0.021 mol in 7.5 mL water) dropwise. The addition should be controlled to keep the temperature from rising. The solution may turn reddish-brown. After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour.

-

Reduction: To the same reaction vessel containing the diazonium salt solution, directly and slowly add a pre-prepared solution of stannous chloride in concentrated hydrochloric acid (e.g., 6.7 g SnCl₂·2H₂O, 0.03 mol in 30 mL conc. HCl). A large amount of solid will begin to precipitate.

-

Reaction Completion: Continue to stir the mixture vigorously in the ice bath for an additional 3 hours to ensure the complete reduction of the diazonium salt.

-

Isolation and Purification: Collect the precipitated solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any remaining salts.

-

Drying: Air-dry the light brown powder to obtain this compound. Further purification is typically not required for most applications. A yield of approximately 92% can be expected.[1]

Caption: Workflow diagram for the synthesis of 4-Isopropylphenylhydrazine HCl.

Applications in Research and Drug Development

The primary application of 4-isopropylphenylhydrazine and its hydrochloride salt is as a key building block in the Fischer indole synthesis . This reaction is a cornerstone of heterocyclic chemistry and is widely used in the pharmaceutical industry to construct the indole scaffold.

The indole ring system is a privileged structure in medicinal chemistry, appearing in a vast number of natural products and synthetic drugs. Notable examples include the anti-migraine triptan class of drugs (e.g., Sumatriptan, Rizatriptan), anti-inflammatory agents like Indomethacin, and various anti-cancer and anti-viral compounds.

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone, which undergoes a rearrangement to form the indole ring.

Caption: General mechanism of the Fischer Indole Synthesis.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.[1]

| Safety Information | Details |

| GHS Pictogram |

|

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Conclusion

This compound is a valuable and versatile chemical reagent. Its primary importance lies in its role as a stable and reliable precursor for the synthesis of complex indole-containing molecules, which are of significant interest in the field of drug discovery and development. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in the laboratory and in industrial processes.

References

Technical Guide: Physical Properties of 4-Isopropylphenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical properties of 4-Isopropylphenylhydrazine hydrochloride (CAS No. 118427-29-5). The information presented is intended to support research, development, and quality control activities involving this compound. This guide includes a summary of key physical data, detailed representative experimental protocols for their determination, and a workflow diagram for a standard analytical procedure.

Core Physical Properties

This compound is a versatile chemical intermediate utilized in various synthetic applications, particularly in the pharmaceutical and chemical industries.[1] A thorough understanding of its physical properties is essential for its proper handling, storage, and use in experimental and manufacturing processes.

Data Presentation

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₅ClN₂ | [2][3][4] |

| Molecular Weight | 186.68 g/mol | [2][3][5] |

| Melting Point | 203 °C (decomposes) | [1][5][6] |

| Boiling Point | 260.1 °C at 760 mmHg | [1][6] |

| Appearance | White to beige or brownish solid/flakes/powder | [1][4] |

| Solubility | Soluble in DMSO and Methanol | [6] |

| Density | 1.027 g/cm³ | [1][6] |

| Vapor Pressure | 0.0124 mmHg at 25 °C | [1] |

| Refractive Index | 1.584 | [1] |

Experimental Protocols

The following sections detail representative experimental methodologies for determining the key physical properties of a solid compound such as this compound. These protocols are based on standard laboratory practices.

Melting Point Determination

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The "decomposes" notation indicates that the compound breaks down at its melting point.

Principle: A small, finely powdered sample of the substance is heated at a controlled rate, and the temperature range from the initial melting to complete liquefaction is recorded.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp, DigiMelt, or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: A small amount of this compound is finely ground into a powder using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the powder into the sealed end. This process is repeated until a column of 2-3 mm of packed solid is obtained.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point (203 °C).

-

Observation: The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transformed into a liquid is recorded as the completion of melting. The melting point is reported as this range. Given that the substance decomposes, the temperature at which decomposition (e.g., charring, gas evolution) is observed should also be noted.

Solubility Determination (Qualitative)

Solubility is the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Principle: A small, measured amount of the solute is added to a specific volume of a solvent at a controlled temperature. The mixture is agitated, and the degree of dissolution is observed.

Apparatus:

-

Test tubes

-

Vortex mixer or shaker

-

Spatula

-

Graduated cylinder or pipette

-

Water bath (for temperature control, if necessary)

Procedure:

-

Solvent Preparation: A known volume (e.g., 1 mL) of the solvent (e.g., DMSO, Methanol) is placed into a test tube.

-

Solute Addition: A small, pre-weighed amount (e.g., 10 mg) of this compound is added to the test tube.

-

Mixing: The test tube is agitated using a vortex mixer or shaker for a set period (e.g., 1-2 minutes) to facilitate dissolution.

-

Observation: The solution is visually inspected for any undissolved solid particles.

-

Classification:

-

Soluble: If the solid completely dissolves, it is classified as soluble in that solvent under the tested conditions.

-

Partially Soluble: If some of the solid dissolves but a portion remains undissolved, it is classified as partially soluble.

-

Insoluble: If the solid does not appear to dissolve, it is classified as insoluble.

-

-

Reporting: The result is reported qualitatively (e.g., "Soluble in Methanol at 25 °C"). For more quantitative results, progressively larger amounts of the solute can be added until saturation is reached.

Appearance Determination

The appearance of a chemical is a fundamental physical property that is determined through visual inspection.

Principle: The color, form, and texture of the substance are observed and recorded under controlled lighting conditions.

Apparatus:

-

Watch glass or white tile

-

Spatula

-

Adequate and consistent light source

Procedure:

-

Sample Preparation: A small amount of this compound is placed on a clean, dry watch glass or white tile using a spatula.

-

Visual Inspection: The sample is observed under a consistent, bright light source.

-

Data Recording: The following characteristics are noted:

-

Color: The color of the solid is described (e.g., white, off-white, beige, brownish).

-

Form: The physical form of the solid is described (e.g., crystalline powder, flakes, amorphous solid).

-

Texture: Any notable textural properties are recorded (e.g., fine, granular).

-

Mandatory Visualization

The following diagram illustrates a generalized workflow for the determination of a substance's melting point using a modern melting point apparatus.

References

- 1. Cas 118427-29-5,this compound | lookchem [lookchem.com]

- 2. scribd.com [scribd.com]

- 3. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 4. (4-Isopropylphenyl)hydrazine hydrochloride | CymitQuimica [cymitquimica.com]

- 5. 4-异丙基苯肼 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

Technical Guide: Solubility of 4-Isopropylphenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 4-Isopropylphenylhydrazine hydrochloride. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on summarizing the existing qualitative information. Furthermore, it provides a detailed, generalized experimental protocol for determining the solubility of this compound, which can be adapted for various laboratory settings.

Introduction to this compound

This compound is a chemical compound used as an intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical and chemical industries. Its solubility is a critical physical property that influences reaction conditions, purification methods, and formulation development. Understanding its behavior in different solvents is essential for its effective application in research and development.

Solubility Data

A thorough review of scientific databases and literature reveals a scarcity of precise quantitative solubility data for this compound. The available information is qualitative and is summarized in the table below.

| Solvent | Chemical Class | Quantitative Solubility | Qualitative Solubility | Source(s) |

| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | Data not available | Soluble | [1][2] |

| Methanol | Protic Polar | Data not available | Soluble | [1][2] |

It is generally observed that hydrochloride salts of organic bases, like this compound, tend to be soluble in water and polar organic solvents.[3][4] The solubility can be influenced by factors such as temperature and the pH of the solution.[3][4]

Experimental Protocol for Solubility Determination (Shake-Flask Method)

For researchers requiring precise quantitative solubility data, the shake-flask method is a widely accepted and reliable technique. The following is a generalized protocol that can be adapted to determine the solubility of this compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

-

Accurately pipette a known volume of the desired solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is saturated and has reached equilibrium. The shaking ensures continuous mixing of the solid with the solvent.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method. A pre-established calibration curve is necessary for accurate quantification.

-

-

Calculation:

-

Calculate the concentration of the original saturated solution by taking into account the dilution factor. This concentration represents the solubility of the compound in the chosen solvent at the specified temperature.

-

Factors Influencing Solubility

The solubility of a compound like this compound is not an intrinsic constant but is influenced by several external factors. Understanding these can aid in experimental design and process optimization.

References

An In-depth Technical Guide to the Stability and Storage of 4-Isopropylphenylhydrazine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and storage of 4-Isopropylphenylhydrazine hydrochloride, a key intermediate in pharmaceutical and chemical synthesis. Understanding the stability profile of this compound is critical for ensuring its quality, safety, and efficacy in research and drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are fundamental to its handling and storage.

| Property | Value |

| CAS Number | 118427-29-5[1][2][3] |

| Molecular Formula | C₉H₁₅ClN₂[1] |

| Molecular Weight | 186.68 g/mol [4] |

| Appearance | White to beige or brownish solid/flakes or powder[2] |

| Melting Point | 203 °C (decomposition)[4] |

| Boiling Point | 260.1 °C at 760 mmHg[2][4] |

| Solubility | Soluble in water[5][6] |

Stability Profile

Currently, detailed quantitative stability data from forced degradation studies under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress) for this compound are not extensively available in the public domain. However, information from Safety Data Sheets (SDS) provides a general understanding of its stability.

General Stability: Under normal storage conditions, this compound is considered stable.[5] However, it is sensitive to certain environmental factors.

Thermal Stability: The compound has a melting point of 203 °C with decomposition, indicating that it is sensitive to high temperatures.[4] There is a risk of explosion if the material is heated under confinement.[7]

Light and Air Sensitivity: While not explicitly stated for the 4-isopropyl derivative, the parent compound, phenylhydrazine hydrochloride, is known to be sensitive to light and air, turning reddish-brown upon exposure.[8] It is prudent to handle this compound with similar precautions.

Incompatible Materials: Contact with strong oxidizing agents should be avoided as this can lead to vigorous reactions.[5]

Hazardous Decomposition Products: When subjected to decomposition, this compound may release toxic and corrosive fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[9]

A summary of the qualitative stability information is provided in Table 2.

| Stress Factor | Observation |

| High Temperature | Decomposes at 203 °C.[4] Risk of explosion if heated under confinement.[7] |

| Light | Phenylhydrazine hydrochloride is light-sensitive; similar precautions are advised.[8] |

| Air | Phenylhydrazine hydrochloride is air-sensitive; similar precautions are advised.[8] |

| Incompatible Materials | Reacts with strong oxidizing agents.[5] |

Recommended Storage and Handling

Proper storage and handling are crucial to maintain the integrity of this compound. The following recommendations are based on available safety data.

| Condition | Recommendation |

| Temperature | Store in a cool, dry place.[9] |

| Atmosphere | Store in a well-ventilated area.[7][9] Keep container tightly closed.[7] |

| Container | Use original, tightly sealed containers. |

| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use personal protective equipment (PPE) such as gloves, safety glasses, and a dust mask.[9] |

Principles of Stability Testing: An Overview

While specific experimental protocols for this compound are not available, stability studies for chemical compounds, particularly those intended for pharmaceutical use, are typically conducted following the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2).[10][11][12] These guidelines outline a systematic approach to assess the stability of a drug substance under various environmental conditions.

A general workflow for stability testing is illustrated in the diagram below.

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of stability studies. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways. This helps in developing stability-indicating analytical methods. Typical stress conditions include:

-

Hydrolysis: Exposure to acidic and basic conditions.

-

Oxidation: Treatment with an oxidizing agent (e.g., hydrogen peroxide).

-

Photolysis: Exposure to light.

-

Thermal Stress: Heating at elevated temperatures.

The diagram below illustrates the logical relationship of factors that can influence the stability of a chemical compound.

Conclusion

While specific quantitative stability data for this compound is limited in publicly available literature, the information from safety data sheets provides essential guidance for its storage and handling. It is a stable compound under normal conditions but is sensitive to heat and potentially to light and air. Adherence to the recommended storage conditions—a cool, dry, well-ventilated area, away from incompatible materials—is paramount to maintaining its quality and ensuring safety. For critical applications, it is recommended that researchers and drug development professionals conduct their own stability studies following established guidelines, such as those from the ICH, to determine a re-test period appropriate for their specific use and storage conditions.

References

- 1. (4-Isopropylphenyl)hydrazine hydrochloride | CymitQuimica [cymitquimica.com]

- 2. Cas 118427-29-5,this compound | lookchem [lookchem.com]

- 3. This compound | 118427-29-5 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. Phenylhydrazine hydrochloride | 59-88-1 [chemicalbook.com]

- 6. Phenylhydrazine = 99 59-88-1 [sigmaaldrich.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. PHENYLHYDRAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 11. database.ich.org [database.ich.org]

- 12. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

An In-depth Technical Guide to 4-Isopropylphenylhydrazine Hydrochloride: Safety, Handling, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Isopropylphenylhydrazine hydrochloride, a versatile reagent primarily utilized in synthetic organic chemistry. The document details critical safety and handling procedures, summarizes available toxicological data, and presents a detailed experimental protocol for its principal application in the Fischer indole synthesis. This guide is intended to equip researchers, scientists, and drug development professionals with the essential knowledge required for the safe and effective use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a solid, typically appearing as a white to beige or brownish powder or flakes.[1][2] It is characterized by the following properties:

| Property | Value | Reference(s) |

| CAS Number | 118427-29-5 | [3] |

| Molecular Formula | C₉H₁₄N₂ · HCl | [3] |

| Molecular Weight | 186.68 g/mol | [3] |

| Melting Point | 203 °C (decomposes) | [3] |

| Appearance | White to beige or brownish powder/flakes | [1][2] |

Safety and Handling

The safe handling of this compound is paramount due to its potential health hazards. The following sections outline the necessary precautions and procedures based on available safety data sheets.

Hazard Identification

This compound is classified as a hazardous substance with the following GHS hazard statements:[4]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

The target organ for its toxicity is primarily the respiratory system.[3]

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn to minimize exposure:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A laboratory coat and, if there is a risk of significant exposure, additional protective clothing.

-

Respiratory Protection: A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates, especially when handling the powder outside of a fume hood.

Safe Handling Practices

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid generating dust.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

-

Ensure safety showers and eyewash stations are readily accessible.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |

Toxicology

For phenylhydrazine, the acute oral LD50 is reported as 188 mg/kg in rats and 80 mg/kg in guinea pigs.[5] Phenylhydrazine and its hydrochloride salt are considered to have similar acute toxicity.[5] It is known to be toxic by oral, dermal, and inhalation routes.[6] Phenylhydrazines can cause hemolytic anemia, and their toxicity is linked to the peroxidation of red blood cell membrane lipids.[4][6]

Experimental Protocols

The primary application of this compound is as a reactant in the Fischer indole synthesis, a powerful method for constructing the indole ring system, a common scaffold in pharmaceuticals.[7][8]

Fischer Indole Synthesis: General Workflow

The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or a ketone. The general workflow can be visualized as follows:

Caption: General workflow of the Fischer indole synthesis.

Detailed Experimental Protocol: Synthesis of a Substituted Indole

While a specific protocol for this compound was not found in the searched literature, the following is a representative procedure for a similar substituted phenylhydrazine, which can be adapted by a skilled chemist. This example describes the reaction of p-tolylhydrazine hydrochloride with isopropyl methyl ketone.[9]

Materials:

-

p-Tolylhydrazine hydrochloride (1.62 mmol)

-

Isopropyl methyl ketone (1.62 mmol)

-

Glacial acetic acid (2 g, 0.03 mol)

-

1 M Sodium hydroxide (NaOH) solution

-

Deionized water

-

Chloroform (CDCl₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add p-tolylhydrazine hydrochloride (0.25 g, 1.62 mmol) and isopropyl methyl ketone (0.14 g, 1.62 mmol) to glacial acetic acid (2 g, 0.03 mol).

-

Reflux the mixture for 2.25 hours with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture with 1 M NaOH solution.

-

Dilute the mixture with 100 mL of water.

-

Extract the product with chloroform (3 x 100 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate.

-

Remove the solvent by rotary evaporation.

-

Purify the residue by column chromatography on silica gel.

Biological Activities and Signaling Pathways

There is limited specific information in the public domain regarding the biological activities and signaling pathway interactions of this compound. However, the broader class of hydrazine derivatives has been investigated for various biological effects.

For instance, some hydrazone derivatives have shown potential as antifungal and anti-biofilm agents.[3] Others have been explored for their effects on angiogenesis in cancer cell lines.[1] It is important to note that these are general findings for the broader chemical class and not specific to this compound. Any investigation into the biological effects of this specific compound would require dedicated research.

The mechanism of toxicity for hydrazines, in general, can involve the inhibition of pyridoxine (vitamin B6) synthesis, which can lead to neurological effects.[10]

Caption: Simplified potential toxicity pathway for some hydrazines.

Conclusion

This compound is a valuable reagent in organic synthesis, particularly for the preparation of indole derivatives through the Fischer indole synthesis. While it offers significant utility, its hazardous nature necessitates strict adherence to safety protocols, including the use of appropriate personal protective equipment and handling within a controlled environment. Although specific toxicological and biological activity data for this compound are scarce, information on related phenylhydrazines indicates potential for toxicity. Researchers and drug development professionals should exercise caution and consult relevant safety data sheets before use. The provided experimental protocol for a related compound serves as a useful template for its application in the laboratory. Further research is warranted to fully elucidate the toxicological and biological profile of this compound.

References

- 1. The effect of hydrazine derivatives of 3-formylchromones on angiogenic basic fibroblast growth factor and fibroblast growth factor receptor-1 in human melanoma cell line WM-115 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Antifungal and anti-biofilm effects of hydrazone derivatives on Candida spp - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Toxicogenomics of Phenylhydrazine Induced Hematotoxicity and its Attenuation by Plumbagin from Plumbago zeylanica - PMC [pmc.ncbi.nlm.nih.gov]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. cibtech.org [cibtech.org]

- 7. researchgate.net [researchgate.net]

- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 9. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jocpr.com [jocpr.com]

4-Isopropylphenylhydrazine hydrochloride synthesis route

An In-depth Technical Guide to the Synthesis of 4-Isopropylphenylhydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a common and effective synthesis route for this compound, a key intermediate in the pharmaceutical and chemical industries.[1] This document details the underlying chemical reactions, experimental procedures, and physical properties of the target compound, presenting the information in a clear and accessible format for researchers and professionals in drug development.

Overview of the Synthesis Route

The synthesis of this compound is typically achieved through a two-step process commencing with 4-isopropylaniline. The synthetic pathway involves:

-

Diazotization: The primary aromatic amine, 4-isopropylaniline, is converted into a diazonium salt. This reaction is carried out in the presence of a mineral acid and sodium nitrite.[2][3][4]

-

Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine derivative. A common reducing agent for this transformation is stannous chloride.

This well-established route offers a reliable method for the preparation of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₅ClN₂ | [5] |

| Molecular Weight | 186.68 g/mol | [5][6] |

| Appearance | White to beige or brownish solid/flakes/powder | [1][7] |

| Melting Point | 203°C (decomposes) | [1][6] |

| Boiling Point | 260.1°C at 760 mmHg | [1] |

| Density | 1.027 g/cm³ | [1] |

| CAS Number | 118427-29-5 | [1][5][6] |

Detailed Synthesis Pathway

The chemical transformation from 4-isopropylaniline to this compound is illustrated in the following diagram.

Caption: Synthesis route of this compound.

Experimental Protocol

The following protocol is a detailed method for the synthesis of this compound from 4-isopropylaniline.

Materials:

-

4-Isopropylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

2M Sodium Nitrite (NaNO₂) aqueous solution

-

1M Stannous Chloride (SnCl₂) in concentrated HCl solution

-

Ice

-

Distilled water

Equipment:

-

Reaction flask

-

Stirring apparatus (magnetic stirrer or overhead stirrer)

-

Dropping funnel

-

Ice bath

-

Buchner funnel and flask for filtration

-

Filter paper

Procedure:

-

Diazotization:

-

In a reaction flask, combine 1.37 mL (0.02 mol) of 4-isopropylaniline with 50 mL of concentrated hydrochloric acid.

-

Cool the mixture to 0-5°C using an ice bath and stir for 10 minutes.

-

Slowly add 7.5 mL (0.15 mol) of a 2M aqueous solution of sodium nitrite. The solution will turn a reddish-brown color.

-

Continue to stir the reaction mixture in the ice bath for 1 hour.

-

-

Reduction and Isolation:

-

To the same reaction vessel containing the diazonium salt, directly add 30 mL of a 1M solution of stannous chloride in concentrated hydrochloric acid.

-

Stir the mixture vigorously in the ice bath for 3 hours. A significant amount of solid precipitate will form.

-

Collect the solid product by filtration using a Buchner funnel.

-

Wash the collected solid with water.

-

Allow the product to air-dry. No further purification is typically necessary.

-

Yield:

This procedure is reported to yield approximately 1.72 g of light brown this compound, which corresponds to a yield of 92.2%.

Experimental Workflow

The following diagram outlines the logical flow of the experimental procedure.

Caption: Experimental workflow for the synthesis.

Safety Information

This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation.[8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All procedures should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

References

- 1. Cas 118427-29-5,this compound | lookchem [lookchem.com]

- 2. byjus.com [byjus.com]

- 3. Diazotisation [organic-chemistry.org]

- 4. Diazotization Reaction Mechanism [unacademy.com]

- 5. (4-Isopropylphenyl)hydrazine hydrochloride | CymitQuimica [cymitquimica.com]

- 6. 4-Isopropylphenylhydrazin -hydrochlorid 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. assets.qa.thermofisher.com [assets.qa.thermofisher.com]

- 8. This compound - High purity | EN [georganics.sk]

Purity Specifications of 4-Isopropylphenylhydrazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity specifications for 4-Isopropylphenylhydrazine hydrochloride (CAS No. 118427-29-5), a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines typical quality control parameters, potential impurities, and detailed analytical methodologies to ensure the identity, strength, and purity of this compound.

Physicochemical Properties and Identification

This compound is a white to off-white or yellowish crystalline powder. Its identity can be confirmed through various spectroscopic and physical methods.

| Parameter | Specification |

| Molecular Formula | C₉H₁₄N₂ · HCl |

| Molecular Weight | 186.68 g/mol |

| Appearance | White to cream to brown or yellow powder or flakes |

| Melting Point | Approximately 203 °C (decomposition) |

Purity and Impurity Profile

The purity of this compound is a critical parameter, typically determined by an assay method. A common specification for assay is ≥97.5% to ≤102.5% when determined by titration.[1] Impurities can arise from the manufacturing process, including residual starting materials and by-products such as positional isomers.

Assay

The assay of this compound is a measure of its overall purity.

| Test | Method | Acceptance Criteria |

| Assay | Titration (ex Chloride) | ≥97.5% to ≤102.5%[1] |

| Assay | Gas Chromatography (GC) | Report Value |

Potential Impurities

Based on the synthesis of analogous phenylhydrazine compounds, potential impurities in this compound may include positional isomers and the unreacted starting material, 4-isopropylaniline.[2]

| Impurity Name | Structure | Typical Limit |

| 2-Isopropylphenylhydrazine HCl | Isomer | Not more than 0.15% |

| 3-Isopropylphenylhydrazine HCl | Isomer | Not more than 0.15% |

| 4-Isopropylaniline | Starting Material | Not more than 0.10% |

| Unspecified Impurities | - | Not more than 0.10% |

| Total Impurities | - | Not more than 0.5% |

Note: The impurity limits presented are based on typical values for related pharmaceutical intermediates and should be validated for specific applications.

Analytical Methods

A combination of chromatographic and titrimetric methods is typically employed for the quality control of this compound.

Assay by Titration

A non-aqueous potentiometric titration is a common method for the assay of hydrazine salts.

Principle: The hydrochloride salt is titrated with a standardized solution of a strong base in a non-aqueous solvent. The endpoint is determined potentiometrically.

Experimental Protocol:

-

Reagents:

-

Perchloric acid in glacial acetic acid (0.1 N), standardized

-

Glacial acetic acid

-

Crystal violet indicator or potentiometric endpoint determination

-

-

Procedure:

-

Accurately weigh about 200 mg of this compound.

-

Dissolve in 50 mL of glacial acetic acid.

-

Add 2 drops of crystal violet indicator or immerse the electrodes of a potentiometer.

-

Titrate with 0.1 N perchloric acid to the endpoint (color change from violet to blue-green for the indicator, or the point of maximum inflection on the titration curve for potentiometric determination).

-

Perform a blank determination and make any necessary correction.

-

-

Calculation:

-

Calculate the percentage assay using the following formula:

Where:

-

V_s = Volume of titrant consumed by the sample (mL)

-

V_b = Volume of titrant consumed by the blank (mL)

-

N = Normality of the titrant

-

MW = Molecular weight of this compound (186.68 g/mol )

-

W = Weight of the sample (mg)

-

-

Related Substances by High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for the separation and quantification of process-related impurities and degradation products. The following method is adapted from a procedure for a similar compound and should be validated for this compound.[2]

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | Time (min) |

| 0 | |

| 20 | |

| 25 | |

| 26 | |

| 30 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

Experimental Protocol:

-

Standard Solution Preparation:

-

Prepare a standard solution of this compound reference standard at a known concentration (e.g., 0.5 mg/mL) in the mobile phase.

-

Prepare a standard solution of the potential impurities at a known concentration (e.g., 0.00075 mg/mL, corresponding to 0.15%).

-

-

Sample Solution Preparation:

-

Prepare a sample solution of this compound at the same concentration as the standard solution.

-

-

Procedure:

-

Inject the diluent (blank), the impurity standard solution, and the sample solution into the chromatograph.

-

Record the chromatograms and identify the peaks based on their retention times.

-

-

Calculation:

-

Calculate the percentage of each impurity using the area normalization method or by comparison to the impurity standard.

-

Visualizations

Analytical Workflow for Quality Control

References

A Technical Guide to the Spectral Analysis of Phenylhydrazine Hydrochloride

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for Phenylhydrazine hydrochloride. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Quantitative Spectral Data

The following tables summarize the key spectral data for Phenylhydrazine hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.3 | Multiplet | 2H | Ar-H (meta) |

| ~6.9 | Multiplet | 3H | Ar-H (ortho, para) |

| ~8.6 | Broad Singlet | 1H | NH |

| ~10.4 | Broad Singlet | 3H | NH₃⁺ |

Note: Solvent used is typically DMSO-d₆. Chemical shifts for amine protons can be variable and may exchange with D₂O.

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~148 | Ar-C (ipso, attached to N) |

| ~129 | Ar-C (meta) |

| ~121 | Ar-C (para) |

| ~113 | Ar-C (ortho) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3400 | Strong, Broad | N-H stretching (hydrazine group) |

| 3000-3100 | Medium | Aromatic C-H stretching |

| 2500-3000 | Broad | N-H stretching (ammonium salt) |

| 1600, 1495 | Strong | Aromatic C=C stretching |

| 750, 690 | Strong | Aromatic C-H bending (monosubstituted) |

Note: Spectrum is typically acquired from a solid sample, for example, as a KBr pellet or in a Nujol mull.[1]

Mass Spectrometry (MS)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 108 | High | [M]+ (Molecular ion of phenylhydrazine free base) |

| 93 | High | [M - NH]+ |

| 77 | High | [C₆H₅]+ (Phenyl cation) |

| 51 | Medium | [C₄H₃]+ |

Note: Under typical electron ionization (EI) conditions, the hydrochloride salt will likely yield the mass spectrum of the free base, phenylhydrazine.

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of the hydrochloride salt.

Materials:

-

Phenylhydrazine hydrochloride sample

-

Deuterated solvent (e.g., DMSO-d₆)

-

NMR tube (5 mm diameter)

-

Pipette

-

Vortex mixer

Procedure:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the phenylhydrazine hydrochloride salt and transfer it into a clean, dry NMR tube.

-

Dissolution: Add approximately 0.6-0.7 mL of deuterated solvent (DMSO-d₆ is often suitable for hydrochloride salts) to the NMR tube.

-

Homogenization: Securely cap the NMR tube and vortex the mixture until the sample is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine. The instrument is then locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of the solid sample.

Method: Potassium Bromide (KBr) Pellet

Materials:

-

Phenylhydrazine hydrochloride sample

-

Dry, spectroscopic grade KBr

-

Agate mortar and pestle

-

Pellet press

-

IR spectrometer

Procedure:

-

Sample Preparation: Grind a small amount (1-2 mg) of the phenylhydrazine hydrochloride sample with approximately 100-200 mg of dry KBr in an agate mortar. The mixture should be ground to a fine, uniform powder.

-

Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum. A background spectrum of the empty spectrometer should be run first.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecule and its fragments.

Method: Electron Ionization (EI) Mass Spectrometry

Materials:

-

Phenylhydrazine hydrochloride sample

-

Volatile solvent (e.g., methanol or dichloromethane)

-

GC-MS or direct insertion probe MS instrument

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent.

-

Introduction: Introduce the sample into the ion source of the mass spectrometer. This can be done via a direct insertion probe or by injection into a gas chromatograph (GC) coupled to the mass spectrometer.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualization

The following diagrams illustrate key conceptual workflows in the spectral analysis of a chemical compound.

References

An In-depth Technical Guide to 4-Isopropylphenylhydrazine Hydrochloride: Discovery, History, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Isopropylphenylhydrazine hydrochloride, a key organic intermediate with significant applications in the pharmaceutical and chemical industries. This document details its historical context, discovery, and detailed methodologies for its synthesis. Furthermore, it presents its physicochemical and spectroscopic data in a structured format and discusses the established experimental protocols for evaluating the biological activities of its derivatives. This guide is intended to be a valuable resource for researchers and professionals involved in organic synthesis and drug discovery.

Introduction

This compound, with the chemical formula C₉H₁₅ClN₂, is a substituted aromatic hydrazine salt. It serves as a crucial building block in the synthesis of a variety of more complex organic molecules, particularly heterocyclic compounds. Its utility is most pronounced in the pharmaceutical and chemical industries, where it is a precursor for various research chemicals and active pharmaceutical ingredients. This document aims to provide an in-depth technical resource on this compound, covering its discovery, synthesis, and key experimental data.

Discovery and History

While the specific first synthesis of this compound is not well-documented in seminal publications, its discovery is intrinsically linked to the pioneering work of the German chemist Emil Fischer on phenylhydrazine. In 1875, Fischer reported the first synthesis of phenylhydrazine, the parent compound of the phenylhydrazine class.[1][2] He prepared it by the reduction of a phenyl diazonium salt using sulfite salts.[3][4] This discovery was monumental, as Fischer himself used phenylhydrazine to characterize sugars through the formation of hydrazones, a critical step that contributed to his Nobel Prize in Chemistry in 1902.[5]

The synthesis of substituted phenylhydrazines, such as the 4-isopropyl derivative, follows the general principles established by Fischer. The presence of the isopropyl group at the para position of the phenyl ring modifies the compound's steric and electronic properties, influencing its reactivity and the characteristics of its derivatives.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized in the tables below. This data is essential for its handling, characterization, and use in synthetic protocols.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₅ClN₂ | |

| Molar Mass | 186.68 g/mol | |

| Appearance | White to cream to brown or yellow powder or flakes | |

| Melting Point | 203 °C (decomposes) | |

| Purity | Typically ≥98% | |

| IUPAC Name | (4-propan-2-ylphenyl)hydrazine;hydrochloride | |

| CAS Number | 118427-29-5 |

Table 2: Spectroscopic Data for this compound

| ¹H NMR (DMSO-d₆) | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.3 (broad s) | Singlet (broad) | 3H | -NH₃⁺ | |

| ~8.5 (broad s) | Singlet (broad) | 1H | -NH- | |

| ~7.3 (d) | Doublet | 2H | Ar-H (ortho to isopropyl) | |

| ~7.0 (d) | Doublet | 2H | Ar-H (ortho to hydrazine) | |

| ~2.9 (sept) | Septet | 1H | -CH(CH₃)₂ | |

| ~1.2 (d) | Doublet | 6H | -CH(CH₃)₂ | |

| FT-IR | Wavenumber (cm⁻¹) | Intensity | Assignment | |

| ~3200-2800 | Strong, Broad | N-H stretch (amine salt) | ||

| ~3050-3000 | Medium | Aromatic C-H stretch | ||

| ~2960-2850 | Strong | Aliphatic C-H stretch | ||

| ~1600, 1500 | Medium | Aromatic C=C stretch | ||

| ~1460 | Medium | Aliphatic C-H bend |

Note: The exact chemical shifts and peak positions in the spectra can vary slightly depending on the solvent and experimental conditions. The data presented is a representative interpretation.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 4-isopropylaniline. The general workflow is outlined below.

Caption: General workflow for the synthesis of this compound.

Detailed Methodology (Adapted from a similar synthesis):

-

Diazotization:

-

In a flask equipped with a stirrer and a thermometer, add 4-isopropylaniline to a solution of concentrated hydrochloric acid and water.

-

Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Reduction:

-

In a separate flask, prepare a solution of a reducing agent, such as sodium sulfite or stannous chloride, in water.

-

Cool the reducing agent solution in an ice bath.

-

Slowly add the previously prepared diazonium salt solution to the reducing agent solution, keeping the temperature low.

-

After the addition is complete, allow the mixture to warm to room temperature and then gently heat it to 60-70 °C for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath to precipitate the this compound.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Potential Biological Activity Screening of Derivatives

Derivatives of 4-Isopropylphenylhydrazine, particularly hydrazones formed by its reaction with aldehydes and ketones, are often screened for various biological activities. Below are generalized protocols for assessing antibacterial and antioxidant properties.

Caption: Experimental workflow for the synthesis and biological evaluation of hydrazone derivatives.

4.2.1. Antibacterial Activity Assay (Broth Microdilution Method)

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the test compound (hydrazone derivative) in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Add the standardized bacterial inoculum to each well.

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Determination of Minimum Bactericidal Concentration (MBC): Subculture from the wells showing no growth onto agar plates to determine the lowest concentration that kills the bacteria.

4.2.2. Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

-

Preparation of Solutions: Prepare a stock solution of the test compound and a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol).

-

Reaction Mixture: In a 96-well plate, mix various concentrations of the test compound with the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).

Applications in Organic Synthesis

One of the most significant applications of phenylhydrazines, including the 4-isopropyl derivative, is in the Fischer Indole Synthesis . This reaction, discovered by Emil Fischer in 1883, is a classic and versatile method for synthesizing indoles from arylhydrazines and carbonyl compounds (aldehydes or ketones) under acidic conditions.[2]

References

An In-Depth Technical Guide to 4-Isopropylphenylhydrazine Hydrochloride for Researchers, Scientists, and Drug Development Professionals